4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of the thiophene and phenyl groups enhances its chemical diversity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-b]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases are typically employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolo[3,4-b]pyridine derivatives, and various substituted analogs.
Scientific Research Applications
4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases and enzymes, leading to the disruption of cellular processes such as proliferation and inflammation. The compound’s structure allows it to bind effectively to active sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
4-(3-METHYLTHIOPHEN-2-YL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the thiophene and phenyl groups with the pyrazolo[3,4-b]pyridine core makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(3-methylthiophen-2-yl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H15N3OS/c1-10-7-8-22-16(10)12-9-13(21)18-17-14(12)15(19-20-17)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H2,18,19,20,21) |
InChI Key |
UFQBFPDOAJPZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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